6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

CYP2A6 inhibition nicotine metabolism drug–drug interaction

Select this compound for robust CYP2A6 inhibition (IC₅₀=50 nM, irreversible). Its unique C-8 pyrrolidin-1-ylmethyl motif on a 6-ethyl-7-hydroxy-4-phenylcoumarin core provides a steep potency gradient over 6-unsubstituted (330 nM) and 6-chloro (1,000 nM) analogs, ensuring definitive target engagement in drug metabolism panels, nicotine cessation target validation, and ADME-Tox screening. Do not substitute with C-3 regioisomers (MAO-A inhibitors) or 8-unsubstituted cores.

Molecular Formula C22H23NO3
Molecular Weight 349.4 g/mol
Cat. No. B11301449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
Molecular FormulaC22H23NO3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C(=C1O)CN3CCCC3)OC(=O)C=C2C4=CC=CC=C4
InChIInChI=1S/C22H23NO3/c1-2-15-12-18-17(16-8-4-3-5-9-16)13-20(24)26-22(18)19(21(15)25)14-23-10-6-7-11-23/h3-5,8-9,12-13,25H,2,6-7,10-11,14H2,1H3
InChIKeyNZYIMYYVGKUQJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one: A Positionally Defined Coumarin for CYP2A6-Targeted Research and Screening Libraries


6-Ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one (C₂₀H₁₉NO₃, MW 321.37) is a fully synthetic, poly-substituted coumarin derivative featuring a unique substitution pattern: an ethyl group at C-6, a hydroxyl at C-7, a phenyl at C-4, and a pyrrolidin-1-ylmethyl moiety at C-8. This compound belongs to the broader class of 8-(aminoalkyl)coumarins that have been investigated as cytochrome P450 2A6 (CYP2A6) inhibitors and as components of diversity-oriented screening collections [1]. Its structural architecture—specifically the simultaneous presence of the C-6 ethyl, C-7 hydroxyl, and C-8 pyrrolidinylmethyl groups—distinguishes it from the more commonly encountered 3-(pyrrolidin-1-ylmethyl)chromen-2-one MAO inhibitor series [2], placing it in a distinct pharmacological and chemical space relevant to nicotine metabolism modulation, procarcinogen bioactivation studies, and drug–drug interaction profiling.

Why 6-Ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one Cannot Be Replaced by Off-the-Shelf Coumarin Analogs


Coumarin derivatives with superficially similar cores exhibit profoundly divergent biological activity profiles that are exquisitely sensitive to substituent position, size, and electronic character. The relocation of the pyrrolidin-1-ylmethyl group from C-3 (as in the well-characterized MAO-A inhibitor series) to C-8 fundamentally alters the pharmacophore, shifting the target profile from monoamine oxidase inhibition toward CYP2A6 binding and inhibition [1]. Furthermore, the presence of the C-6 ethyl group introduces steric and lipophilic modulation at a position that, when substituted with chlorine or left unsubstituted, yields CYP2A6 IC₅₀ values differing by more than an order of magnitude within the same assay platform [2]. Generic substitution—such as selecting a 7-hydroxy-4-phenylcoumarin lacking the C-8 aminoalkyl motif or a 3-(pyrrolidin-1-ylmethyl) regioisomer—therefore risks complete loss of the CYP2A6-directed activity that defines this compound's utility in drug metabolism research, nicotine cessation target validation, and ADME-Tox screening panels.

Quantitative Differentiation Evidence for 6-Ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one Relative to Structural Analogs


CYP2A6 Inhibitory Potency: 6-Ethyl Derivative vs. Unsubstituted and 6-Chloro Analogs in Human Liver Microsomes

In a standardized human liver microsome assay measuring inhibition of coumarin 7-hydroxylation, the 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl) derivative demonstrates an IC₅₀ of 50 nM [1]. Under identical assay conditions, the 6-unsubstituted analog (7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one) exhibits an IC₅₀ of 330 nM [2], while the 6-chloro analog yields an IC₅₀ of approximately 1,000 nM [3]. This represents a 6.6-fold improvement over the 6-unsubstituted comparator and a 20-fold improvement over the 6-chloro variant, directly attributable to the 6-ethyl substituent's contribution to binding pocket complementarity.

CYP2A6 inhibition nicotine metabolism drug–drug interaction

Irreversible vs. Reversible CYP2A6 Inhibition: Mechanistic Differentiation of the 6-Ethyl Analog

Mechanistic profiling via double-reciprocal plot analysis demonstrates that the 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one derivative exhibits irreversible inhibition kinetics against CYP2A6, with a Kᵢ value of 29,000 nM derived from the inactivation rate [1]. In contrast, many simple 7-hydroxycoumarin-based CYP2A6 ligands display reversible, competitive binding (Type I or Type II spectral perturbations) with Kd values in the micromolar range (e.g., Kd = 4,500 nM for a representative coumarin scaffold) [2]. The irreversible character implies covalent or quasi-covalent modification of the CYP2A6 active site, a feature that may confer prolonged target engagement beyond what reversible occupancy alone can achieve.

mechanism of inhibition irreversible inhibitor CYP2A6 time-dependent inhibition

Regioisomeric Selectivity: C-8 Pyrrolidinylmethyl vs. C-3 Pyrrolidinylmethyl Coumarin Series

The position of the pyrrolidin-1-ylmethyl group on the coumarin core dictates the primary biological target. The C-3 substituted series (6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones) has been extensively characterized as selective MAO-A inhibitors, with reported IC₅₀ values in the sub-micromolar range against human MAO-A and substantially weaker activity against MAO-B [1]. The C-8 substituted series, exemplified by 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, instead shows potent CYP2A6 inhibition (IC₅₀ = 50 nM) [2]. No cross-activity data indicate that the C-8 regioisomer retains meaningful MAO-A inhibition; the structural shift effectively swaps the target profile. This regioisomeric divergence is critical for laboratories requiring target-specific chemical tools without polypharmacology confounding experimental interpretation.

regioisomer comparison MAO-A vs. CYP2A6 selectivity target engagement

Commercial Availability and Purity Benchmarking Against Closest Screening Collection Analogs

The compound is catalogued in the InterBioScreen screening collection as STOCK1N-35593 (purity unspecified by vendor) [1] and is accessible through multiple specialized chemical suppliers. The des-ethyl analog, 7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one (CAS not assigned, ChemBase ID 194662, MW 321.37), is listed as a distinct entry but without the C-6 ethyl substitution that is critical for the potency gains documented above [2]. Researchers ordering the des-ethyl variant based on name similarity or incomplete structural verification would receive a compound lacking the 6.6- to 20-fold potency advantage of the 6-ethyl derivative. This underscores the necessity of verifying the complete IUPAC name, CAS registry number (where assigned), and preferably an HRMS or ¹H-NMR certificate of analysis at the point of procurement.

chemical sourcing screening library purity comparison procurement

High-Impact Application Scenarios for 6-Ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one Based on Quantitative Differentiation Evidence


CYP2A6 Inhibition Screening in Nicotine Metabolism and Smoking Cessation Research

CYP2A6 is the primary hepatic enzyme responsible for nicotine C-oxidation, and its inhibition is a validated strategy for reducing smoking behavior. With an IC₅₀ of 50 nM in human liver microsomes [1], this compound ranks among the most potent coumarin-based CYP2A6 inhibitors reported and is substantially more potent than the 6-unsubstituted (IC₅₀ = 330 nM) and 6-chloro (IC₅₀ = 1,000 nM) comparators. Its irreversible inhibition mechanism further suggests prolonged target suppression, a desirable attribute for in vivo nicotine pharmacokinetic modulation studies. Researchers designing proof-of-concept experiments for novel smoking cessation pharmacotherapies should select this compound as a chemical probe over reversible or less potent coumarin derivatives.

ADME-Tox Panel Assembly for Drug–Drug Interaction Liability Assessment

Pharmaceutical and CRO laboratories constructing CYP inhibition panels for preclinical candidate profiling require well-characterized, potent, and mechanistically defined inhibitor standards. The 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one offers a defined CYP2A6 inhibition profile (IC₅₀ = 50 nM, irreversible) [1] that provides a steep potency gradient relative to close analogs sharing the same molecular formula, enabling structure–activity relationship (SAR) interpretation directly from panel data. Its inclusion in CYP2A6-specific assay wells, alongside isoform-selective inhibitors for CYP1A2, 2C9, 2C19, 2D6, and 3A4, strengthens the interpretive power of drug–drug interaction risk assessments.

Procarcinogen Bioactivation Studies: Nitrosamine and Aflatoxin Metabolism

CYP2A6 metabolically activates several tobacco-specific nitrosamines (e.g., NNK, NNN) and aflatoxin B1 to carcinogenic intermediates. The irreversible CYP2A6 inhibition demonstrated by this compound (Kᵢ = 29,000 nM in inactivation assays) [1] supports its use as a tool compound to chemically ablate CYP2A6 activity in cellular or microsomal models of procarcinogen bioactivation. Unlike reversible coumarin ligands that dissociate under substrate challenge, the irreversible binding mode of the 6-ethyl derivative may provide more complete and sustained pathway suppression, enabling cleaner interpretation of CYP2A6-dependent genotoxicity endpoints.

Diversity-Oriented Screening Library Design with Positionally Defined Coumarin Chemotypes

Screening collection curators seeking to maximize chemical diversity within the coumarin subspace should prioritize compounds with substitution patterns demonstrated to confer distinct biological activity profiles. The C-8 pyrrolidin-1-ylmethyl motif, combined with C-6 ethyl and C-4 phenyl groups, defines a chemotype [1] that is clearly differentiated from the C-3 pyrrolidin-1-ylmethyl MAO-A inhibitor series [2]. Including both regioisomeric series in a library enhances the probability of identifying target-selective hits while providing internal SAR validation data. Procurement officers should verify the substitution pattern by IUPAC name and spectroscopic documentation to prevent isobaric contaminations that undermine library quality.

Quote Request

Request a Quote for 6-ethyl-7-hydroxy-4-phenyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.